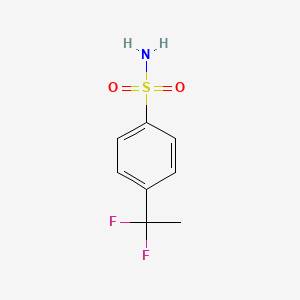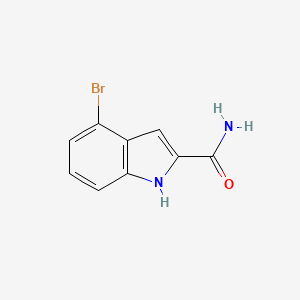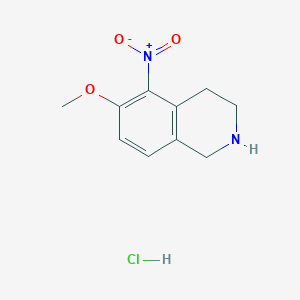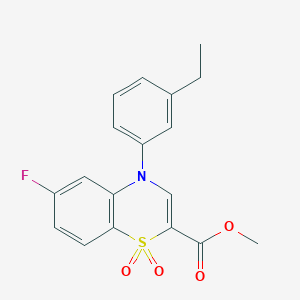![molecular formula C13H8Cl2FNO B2576712 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol CAS No. 1224018-99-8](/img/structure/B2576712.png)
4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol is a Schiff base compound. Schiff bases are organic compounds formed by the condensation reaction of an aldehyde or ketone with a primary amine. In this case, the compound is derived from the condensation of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Synthesis Analysis
The synthesis involves the reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The resulting Schiff base ligand coordinates with metal ions (Mn, Co, Ni, Cu, and Zn) to form metal complexes .
Molecular Structure Analysis
The molecular formula of the Schiff base ligand is C₁₃H₉ClFNO . It features an azomethine group (imine) formed by the condensation of the aldehyde and amine. The metal complexes have the general formula [M(L)₂(H₂O)₂] , where L represents the Schiff base ligand .
Chemical Reactions Analysis
The Schiff base ligand and its metal complexes exhibit interesting coordination chemistry. The “O” and “N” donor atoms of the ligand participate in coordination with the metal (II) ions. Consequently, a six-coordinated octahedral geometry is proposed for all these complexes .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Oligomers : Kaya and Gül (2004) investigated the oxidative polycondensation of similar phenol derivatives. Their study focused on the synthesis and characterization of oligomers, evaluating their thermal stability and molecular weight properties (Kaya & Gül, 2004).
Solvatochromism and Probes for Solvent Mixtures : Nandi et al. (2012) synthesized nitro-substituted phenolates related to 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol, exploring their solvatochromic properties. These compounds were used as probes for investigating binary solvent mixtures, demonstrating interesting solvatochromic switches and color changes in different solvent environments (Nandi et al., 2012).
Metal Complexes and Biological Activity : Palreddy et al. (2015) explored novel metal complexes derived from a similar imine compound. Their research included characterizing these complexes and investigating their biological activities through disc diffusion methods, highlighting potential applications in biomedical research (Palreddy et al., 2015).
Synthesis and Analysis of Copper(II) and Oxido-Vanadium(IV) Complexes : Takjoo et al. (2013) synthesized and analyzed metal complexes involving similar phenol compounds. Their study provides insights into the structural and thermal properties of these complexes, contributing to the field of coordination chemistry (Takjoo et al., 2013).
Fluorescent Chemosensors Based on Phenol Derivatives : Roy (2021) discussed the development of chemosensors based on derivatives of 4-methyl-2,6-diformylphenol, a compound structurally related to 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol. These chemosensors have been used for detecting a variety of analytes, indicating the potential of such compounds in sensing applications (Roy, 2021).
Corrosion Inhibition Studies : Shanbhag et al. (2007) researched the inhibition effects of imines, including compounds structurally similar to 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol, on the corrosion of mild steel in hydrochloric acid solution. This study contributes to understanding the role of such compounds in industrial applications like corrosion inhibition (Shanbhag et al., 2007).
Mecanismo De Acción
While the specific mechanism of action for this compound may vary depending on its application, Schiff base metal complexes often display diverse biological properties. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities. Researchers explore these complexes as potential therapeutic agents for bacterial infections and cancers .
Propiedades
IUPAC Name |
4-chloro-2-[(2-chloro-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(16)6-11(12)15/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNISYPBEKRDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)
![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)



![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B2576643.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2576645.png)
![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)